Fmoc-Lys(Fmoc)-OH Fmoc-Lys(Fmoc)-OH
Brand Name: Vulcanchem
CAS No.: 78081-87-5
VCID: VC21537373
InChI: InChI=1S/C36H34N2O6/c39-34(40)33(38-36(42)44-22-32-29-17-7-3-13-25(29)26-14-4-8-18-30(26)32)19-9-10-20-37-35(41)43-21-31-27-15-5-1-11-23(27)24-12-2-6-16-28(24)31/h1-8,11-18,31-33H,9-10,19-22H2,(H,37,41)(H,38,42)(H,39,40)/t33-/m0/s1
SMILES: C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Molecular Formula: C36H34N2O6
Molecular Weight: 590.7 g/mol

Fmoc-Lys(Fmoc)-OH

CAS No.: 78081-87-5

Cat. No.: VC21537373

Molecular Formula: C36H34N2O6

Molecular Weight: 590.7 g/mol

* For research use only. Not for human or veterinary use.

Fmoc-Lys(Fmoc)-OH - 78081-87-5

CAS No. 78081-87-5
Molecular Formula C36H34N2O6
Molecular Weight 590.7 g/mol
IUPAC Name (2S)-2,6-bis(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid
Standard InChI InChI=1S/C36H34N2O6/c39-34(40)33(38-36(42)44-22-32-29-17-7-3-13-25(29)26-14-4-8-18-30(26)32)19-9-10-20-37-35(41)43-21-31-27-15-5-1-11-23(27)24-12-2-6-16-28(24)31/h1-8,11-18,31-33H,9-10,19-22H2,(H,37,41)(H,38,42)(H,39,40)/t33-/m0/s1
Standard InChI Key BMJRTKDVFXYEFS-XIFFEERXSA-N
Isomeric SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Canonical SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46

Chemical Identity and Structural Characterization

Fmoc-Lys(Fmoc)-OH is a doubly protected lysine derivative with fluorenylmethoxycarbonyl (Fmoc) protecting groups on both the alpha and epsilon amino functions. This dual protection strategy creates a versatile reagent for specialized peptide synthesis applications.

Basic Chemical Information

The compound is formally known as Nalpha,Nepsilon-Bis[(9H-fluoren-9-ylmethoxy)carbonyl]-L-lysine, with the systematic name (2S)-2,6-bis(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid . It possesses the following fundamental chemical identifiers:

ParameterValue
CAS Number78081-87-5
Molecular FormulaC36H34N2O6
Molecular Weight590.66 g/mol
Canonical SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46

The chemical structure features a lysine backbone with two Fmoc protecting groups attached to the alpha and epsilon amino positions, creating a molecule with distinctive aromatic character and specific reactivity profiles suitable for peptide chemistry applications .

Physical Properties

Fmoc-Lys(Fmoc)-OH exhibits specific physical characteristics that influence its handling, storage, and application in laboratory settings:

Physical PropertyValue
Physical FormPowder to crystal
ColorWhite to almost white
Melting Point120-130°C
Boiling Point835.2±65.0°C (Predicted)
Density1.278±0.06 g/cm³ (Predicted)
pKa3.88±0.21 (Predicted)

These physical properties determine appropriate handling protocols and influence the compound's behavior in various reaction conditions .

SolventSolubility
Dimethylformamide (DMF)100 mg/mL (169.30 mM; requires ultrasonication)
Dimethyl sulfoxide (DMSO)100 mg/mL (169.30 mM; requires ultrasonication)
ChloroformSoluble
DichloromethaneSoluble
Ethyl AcetateSoluble
AcetoneSoluble
WaterInsoluble

The compound's solubility profile makes it compatible with standard peptide synthesis protocols while requiring specific handling techniques to ensure complete dissolution .

Applications in Peptide Chemistry

Branched Peptide Synthesis

Fmoc-Lys(Fmoc)-OH serves as a critical component in the synthesis of branched peptide structures. The dual Fmoc protection strategy allows for controlled deprotection and sequential peptide elongation at both amino sites, creating branching points in peptide architecture .

This property is particularly valuable for constructing:

  • Multiple antigen peptides (MAPs)

  • Dendrimeric peptides

  • Peptide libraries with controlled branching

  • Multifunctional peptide conjugates

The compound enables a high degree of structural diversity in peptide synthesis, allowing researchers to create complex three-dimensional architectures with specific functional properties .

Therapeutic Research Applications

Research has demonstrated the utility of Fmoc-Lys(Fmoc)-OH in developing therapeutically relevant peptide structures:

Fmoc-Lys(Fmoc)-OH has been employed in the synthesis of [Lys8]-oxytocin related dendrimers, which have demonstrated significant pharmacological activity. These dendrimeric structures have shown:

  • Functional activity on human oxytocin receptors in vitro

  • Potent inhibition of colonic nociceptors in mouse models of chronic abdominal pain

This application highlights the compound's value in creating complex peptide structures with potential therapeutic applications in pain management and neuromodulation.

Solid-Phase Peptide Synthesis

Fmoc-Lys(Fmoc)-OH is particularly well-suited for solid-phase peptide synthesis (SPPS) applications. The Fmoc protection strategy allows for orthogonal deprotection conditions that are compatible with solid-phase synthesis protocols .

The compound's compatibility with Fmoc-based SPPS makes it valuable for:

  • Automated peptide synthesizers

  • Manual solid-phase synthesis

  • Microwave-assisted peptide synthesis

This versatility in synthesis applications has contributed to its widespread adoption in peptide research laboratories.

Comparative Analysis with Related Compounds

Comparison with Single-Protected Lysine Derivatives

Fmoc-Lys(Fmoc)-OH represents just one of several protected lysine derivatives used in peptide chemistry. Understanding its relationship to other derivatives provides context for its specific applications:

CompoundCAS NumberMolecular WeightPrimary Application
Fmoc-Lys(Fmoc)-OH78081-87-5590.66 g/molBranched peptide synthesis
Fmoc-Lys-OH105047-45-8368.2 g/molLinear peptide synthesis
N3-L-Lys(Fmoc)-OH473430-12-5394.43 g/molClick chemistry applications

Compared to single-protected derivatives like Fmoc-Lys-OH, the dual protection of Fmoc-Lys(Fmoc)-OH allows for more controlled and sophisticated synthetic strategies, particularly when branched structures are desired .

Synthetic Advantages and Limitations

The utilization of Fmoc-Lys(Fmoc)-OH presents both advantages and challenges:

Advantages:

  • Enables controlled branching in peptide structures

  • Compatible with standard Fmoc-based solid-phase peptide synthesis

  • Creates opportunities for multifunctional peptide designs

  • Allows for the synthesis of dendrimeric structures

Limitations:

  • Requires careful optimization of reaction conditions due to steric hindrance

  • Higher cost compared to single-protected derivatives

  • May require specialized handling techniques to ensure complete dissolution

  • Potential for incomplete deprotection due to steric factors

These considerations influence the selection of Fmoc-Lys(Fmoc)-OH for specific research applications based on the desired structural outcomes and synthesis constraints.

Practical Considerations for Laboratory Use

Solution Preparation Guidelines

Proper solution preparation is critical for maximizing the utility of Fmoc-Lys(Fmoc)-OH in peptide synthesis applications. The following table provides guidelines for preparing stock solutions at various concentrations:

ConcentrationFor 1 mgFor 5 mgFor 10 mg
1 mM1.6926 mL8.4631 mL16.9262 mL
5 mM0.3385 mL1.6926 mL3.3852 mL
10 mM0.1693 mL0.8463 mL1.6926 mL

For optimal results when preparing solutions:

  • Select appropriate solvent based on application requirements

  • Use ultrasonication and gentle heating (37°C) to facilitate dissolution

  • Prepare fresh solutions when possible

  • Store prepared solutions in separate aliquots to avoid repeated freeze-thaw cycles

These guidelines help ensure consistent results and maximize the effectiveness of the compound in synthetic applications.

Future Research Directions

Emerging Applications

The versatility of Fmoc-Lys(Fmoc)-OH continues to drive innovation in peptide chemistry and biomedical research. Several emerging applications show particular promise:

  • Development of peptide-based drug delivery systems leveraging branched architectures

  • Creation of peptide-based diagnostic tools with multiple binding domains

  • Synthesis of peptide-based biomaterials with controlled structural properties

  • Advanced vaccine design utilizing multiple antigen presentation

The unique structural capabilities provided by Fmoc-Lys(Fmoc)-OH are likely to contribute to continued advances in these areas, particularly as peptide-based therapeutics gain increasing importance in pharmaceutical development.

Methodological Advances

Recent developments in peptide chemistry suggest several methodological improvements that may enhance the utility of Fmoc-Lys(Fmoc)-OH:

  • Microwave-assisted synthesis protocols that improve reaction efficiency

  • Flow chemistry approaches for continuous production of branched peptides

  • New solid supports specifically designed for branched peptide synthesis

  • Green chemistry approaches that reduce solvent usage and environmental impact

These methodological advances are expected to expand the applications of Fmoc-Lys(Fmoc)-OH and similar compounds in both research and industrial settings.

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